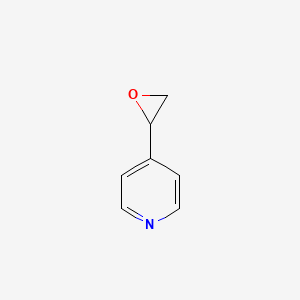

4-(Oxiran-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Oxiran-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Heterocyclic Compounds

4-(Oxiran-2-yl)pyridine serves as a precursor in the synthesis of various heterocyclic compounds. Its oxirane ring can undergo nucleophilic attack, which facilitates the formation of substituted pyridine derivatives and other complex structures.

Reactivity in Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly for the formation of diols and alcohols through oxidation and reduction reactions, respectively. Its ability to participate in substitution reactions further expands its utility in generating diverse chemical entities.

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is explored as a probe for investigating enzyme-catalyzed reactions. Its reactive oxirane ring allows for selective interactions with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Therapeutic Potential

Research indicates that derivatives of this compound may possess therapeutic effects, particularly in drug discovery and development. Its application has been noted in synthesizing active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties.

Agricultural Applications

Herbicidal Activity

Studies have demonstrated that derivatives of this compound exhibit herbicidal activity against various grass weeds and broadleaf weeds. For instance, specific sulfonamide derivatives incorporating the oxirane moiety have shown selectivity towards transplanted rice while effectively controlling barnyardgrass (Echinochloa oryzicola) in paddy conditions .

Material Science

Nanotechnology Applications

In nanotechnology, this compound is employed to modify the surface properties of nanoparticles, enhancing their functionality and compatibility with biological systems. This application is crucial for drug delivery systems where targeted delivery capabilities are paramount.

Analytical Chemistry

Derivatization Agent

The compound functions as a derivatization agent in analytical chemistry, improving the sensitivity and selectivity of detection methods such as chromatography and mass spectrometry. By forming derivatives with analytes like amines and carboxylic acids, it facilitates the quantification of low-abundance compounds.

Case Study 1: Synthesis of Pyridine Derivatives

A study focused on synthesizing pyridine derivatives using this compound demonstrated its effectiveness in multicomponent reactions. The research highlighted the compound's role in creating biologically active derivatives through regioselective reactions under mild conditions.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal activity of sulfonamide derivatives containing the oxirane ring showed promising results against barnyardgrass. The study emphasized the importance of molecular modifications to enhance both herbicidal efficacy and thermal stability for practical agricultural applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Oxiran-2-yl)pyridine?

- Methodological Answer : Synthesis typically involves (1) epoxidation of vinyl pyridine precursors using peracids (e.g., mCPBA) in dichloromethane (DCM) at 0–5°C to avoid side reactions, or (2) nucleophilic substitution with epichlorohydrin derivatives in tetrahydrofuran (THF) under basic conditions. Key parameters include anhydrous solvents, controlled temperature, and inert atmospheres. For example:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| mCPBA | DCM | 0°C | ~60–70 | |

| Epichlorohydrin | THF | RT | ~40–50 | |

| Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . |

Q. How is this compound characterized after synthesis?

- Methodological Answer : Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm epoxide ring integrity and pyridine substitution patterns.

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS, m/z ~135–145 g/mol).

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry .

- FT-IR to identify epoxide C-O-C stretching (~850 cm⁻¹) and pyridine ring vibrations .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structural analogs (e.g., epoxide-containing pyridines):

- GHS Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.

- Storage : Inert atmosphere, sealed containers at 2–8°C to prevent epoxide ring hydrolysis.

- Emergency : Immediate rinsing with water for skin/eye exposure; consult SDS for analogs .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction conditions for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) can:

- Model transition states for epoxidation to predict regioselectivity.

- Calculate activation energies to optimize temperature and catalyst choice.

- Validate experimental yields by comparing theoretical vs. observed reaction pathways .

Example workflow:

Geometry optimization of reactants/products.

Frequency analysis to confirm stationary points.

Intrinsic reaction coordinate (IRC) for pathway validation.

Q. What strategies resolve contradictions between experimental and computational reactivity data?

- Methodological Answer : Contradictions may arise from solvent effects or incomplete basis sets. Strategies include:

- Solvent modeling : Use polarizable continuum models (PCM) in DFT to account for solvation .

- Experimental replication : Vary conditions (e.g., solvent polarity, temperature) to test computational predictions.

- Hybrid methods : Combine DFT with molecular dynamics (MD) for dynamic solvent interactions .

Q. What mechanisms underlie this compound’s potential biological activity?

- Methodological Answer : The epoxide group enables covalent binding to nucleophilic residues (e.g., cysteine) in enzymes. For example:

- Kinase inhibition : Epoxide ring-opening forms adducts with ATP-binding site residues, disrupting phosphorylation .

- Receptor modulation : Pyridine’s π-π stacking with aromatic residues enhances binding affinity.

Experimental validation: - Enzyme assays (e.g., IC₅₀ determination).

- Docking studies (AutoDock Vina) to map binding poses .

Q. How can structure-activity relationships (SAR) guide this compound derivatization?

- Methodological Answer : SAR studies focus on:

- Epoxide substitution : Electron-withdrawing groups increase electrophilicity (enhanced reactivity).

- Pyridine position : 4-substitution vs. 2-substitution alters steric and electronic profiles.

Example derivatives and activities:

| Derivative | Modification | Activity Change |

|---|---|---|

| 4-(Oxiran-2-yl)-2-fluoropyridine | Fluorine at C2 | Increased metabolic stability |

| 4-(Oxiran-2-yl)-3-methylpyridine | Methyl at C3 | Reduced cytotoxicity |

Propriétés

Formule moléculaire |

C7H7NO |

|---|---|

Poids moléculaire |

121.14 g/mol |

Nom IUPAC |

4-(oxiran-2-yl)pyridine |

InChI |

InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2 |

Clé InChI |

KRROYLIDJBSPDW-UHFFFAOYSA-N |

SMILES canonique |

C1C(O1)C2=CC=NC=C2 |

Synonymes |

4-pyridyloxirane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.